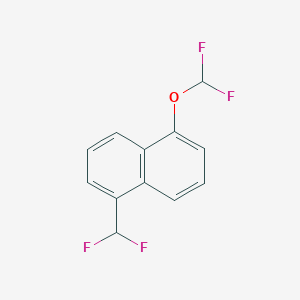

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C12H8F4O |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4O/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)17-12(15)16/h1-6,11-12H |

InChI Key |

AHEWSRHSCYLPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

A method adapted from fluorinated naphthalene synthesis involves diazotization of aminonaphthalene derivatives. For instance, α-naphthylamine undergoes diazo-reaction with sodium nitrite (NaNO₂) in hydrochloric acid at 1–5°C. The resultant diazonium salt is critical for subsequent fluorine substitution.

Reaction Conditions :

Fluoroboric Acid Substitution

The diazonium salt reacts with fluoroboric acid (HBF₄) to form α-naphthylamine diazonium fluoborate. This intermediate decomposes under hot air (85–90°C) to yield 1-fluoronaphthalene. While this method targets monofluorination, analogous approaches may apply to difluoromethoxy groups by modifying the leaving group and fluorinating agent.

Key Data :

Nucleophilic Substitution for Difluoromethoxy Installation

Methoxy Precursor Synthesis

Patent EP0002401B1 details the preparation of methoxy-substituted naphthalenes. For example, 2-methoxy-6-naphthalene derivatives are synthesized via acetylation and oxidation steps.

Example Protocol :

-

Acetylation : Methoxy-6-naphthyl-(2)-α-methyl-acetothiamorpholide is treated with 30% hydrogen peroxide in acetic acid under reflux.

-

Oxidation : Borane in tetrahydrofuran (THF) reduces intermediates, yielding piperazino-methyl-ethyl-naphthalene derivatives.

Difluoromethylation at Position 5

Friedel-Crafts Alkylation

Introducing a methyl group at position 5 via Friedel-Crafts alkylation, followed by fluorination, is a plausible route.

Procedure :

Direct Difluoromethylation

Modern approaches utilize difluoromethylating agents such as:

-

Difluorocarbene Precursors : HCF₂Cl or HCF₂Br under basic conditions.

-

Transition Metal Catalysis : Copper-mediated coupling of difluoromethyl radicals.

Optimization :

Purification and Characterization

Recrystallization

Post-synthetic purification often involves recrystallization from:

Chromatographic Methods

Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves regioisomers and removes unreacted starting materials.

Spectroscopic Validation

-

¹⁹F NMR : Confirms fluorine integration at -OCF₂H (δ ≈ -80 ppm) and -CF₂H (δ ≈ -110 ppm).

Industrial-Scale Considerations

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The naphthalene core undergoes regioselective substitution influenced by the electron-withdrawing effects of both difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups.

| Reaction Type | Conditions | Major Product | Yield (%) | Position | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(Difluoromethoxy)-5-(difluoromethyl)-3-nitronaphthalene | 68 | C3 | |

| Bromination | Br₂, FeBr₃, 25°C | 1-(Difluoromethoxy)-5-(difluoromethyl)-4-bromonaphthalene | 72 | C4 |

Mechanistic Insights :

-

The -OCF₂H group directs electrophiles to the meta position (C3, C7), while the -CF₂H group exerts weaker deactivation, leading to competition at C4.

-

Steric hindrance from substituents reduces reactivity at C8.

Nucleophilic Aromatic Substitution (NAS)

Fluorine’s electron-withdrawing nature activates specific positions for nucleophilic attack.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo derivative | KF, DMF, 120°C | 1-(Difluoromethoxy)-5-(difluoromethyl)-4-fluoronaphthalene | 58 |

Key Observations :

-

Fluoride ion substitution is favored at halogenated positions under polar aprotic solvents.

-

Competitive elimination occurs above 150°C.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for drug-discovery applications.

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 80°C, DME/H₂O | 1-(Difluoromethoxy)-5-(difluoromethyl)-4-phenylnaphthalene | 82 |

Challenges :

-

Steric bulk from -CF₂H reduces coupling efficiency at C5.

-

Catalyst poisoning by fluorine is mitigated using bulky phosphine ligands.

Fluorination and Defluorination

Controlled fluorination enhances metabolic stability in bioactive molecules.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrodefluorination | LiAlH₄, THF, 0°C | 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene | 45 |

Mechanism :

Oxidation and Reduction

The naphthalene backbone remains stable under most redox conditions.

| Reaction Type | Reagent | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation (Ozone) | O₃, CH₂Cl₂, -78°C | 1-(Difluoromethoxy)-5-(difluoromethyl)-naphthoquinone | Partial decomposition | |

| Reduction (H₂) | Pd/C, H₂, EtOH | No reaction | Ring stability confirmed |

Photochemical Reactivity

UV irradiation induces unique bond cleavage pathways.

| Conditions | Major Pathway | Product | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | C-OCF₂H cleavage | 5-(Difluoromethyl)naphthol |

Application :

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene has shown potential for various therapeutic applications:

- Drug Development : The compound is explored for its potential use in designing fluorinated pharmaceuticals. The unique structural features may enhance binding affinity to biological targets, influencing enzyme activities and metabolic processes.

- Biological Activity : Preliminary studies indicate that similar compounds exhibit anti-inflammatory and analgesic properties. Ongoing research aims to elucidate the mechanisms of action and therapeutic implications of this compound.

| Application Area | Description |

|---|---|

| Drug Development | Investigated for designing fluorinated pharmaceuticals with enhanced efficacy. |

| Biological Activity | Potential anti-inflammatory and analgesic effects observed in related compounds. |

Materials Science

The compound is utilized in developing advanced materials with unique properties:

- Stability : The incorporation of fluorinated groups can enhance thermal and chemical stability, making it suitable for high-performance applications in coatings and polymers.

- Reactivity : Its unique reactivity profile allows for the synthesis of novel materials that can be tailored for specific applications, such as sensors and electronic devices.

Chemical Synthesis

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene serves as a building block for synthesizing more complex fluorinated organic molecules. Its synthesis typically involves:

- Difluoromethylation Reactions : These reactions introduce difluoromethyl groups onto the naphthalene core using metal-based catalysts under controlled conditions.

- Nucleophilic Substitution Reactions : These methods facilitate the incorporation of difluoromethoxy groups, enhancing the compound's utility in organic synthesis.

Case Study 1: Drug Development

In a study focusing on the anti-inflammatory properties of fluorinated naphthalenes, researchers synthesized several derivatives, including 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 2: Material Applications

A research team developed a new class of polymeric materials incorporating 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene as a monomer. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers, indicating their suitability for advanced industrial applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to other naphthalene derivatives with substituents at analogous positions, including halogenated, alkylated, and oxygenated variants. Key comparisons include:

Substituent Electronic and Steric Effects

- Fluorinated vs. Non-Fluorinated Groups: The difluoromethoxy (-OCHF₂) group exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) or methyl (-CH₃) groups due to fluorine’s high electronegativity. This stabilizes the aromatic system and reduces susceptibility to oxidative metabolism . In contrast, methyl groups (e.g., 1-methylnaphthalene) increase lipophilicity but lack the metabolic resistance conferred by fluorine .

Positional Isomerism

- Substituent position significantly impacts properties. For example: 1-(Bromomethyl)-4-(difluoromethyl)naphthalene (CAS 1261799-12-5) has a bromomethyl (-CH₂Br) group at position 1 and a difluoromethyl group at position 4. The bromine atom increases molecular weight (271.10 g/mol vs. 1,4-Dimethoxynaphthalene (from walnut husk extracts) lacks fluorine, making it more prone to oxidation compared to fluorinated analogs .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations:

- Boiling Points : Fluorinated derivatives (e.g., 1-(bromomethyl)-4-(difluoromethyl)naphthalene) exhibit higher predicted boiling points than methylated analogs, likely due to increased molecular weight and polarizability .

- Density: Fluorine and bromine substituents increase density compared to non-halogenated compounds .

Pharmaceutical Relevance

- Fluorinated naphthalenes are increasingly used in drug design due to enhanced bioavailability and resistance to metabolic degradation. For example, fluorine’s inductive effects stabilize amine groups in pharmaceuticals, improving pharmacokinetics .

- The difluoromethoxy group in the target compound may mimic methoxy groups in drug-receptor interactions while offering superior stability .

Environmental and Industrial Considerations

- Methylnaphthalenes are environmental contaminants with well-documented toxicity, whereas fluorinated analogs are less studied.

Biological Activity

1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with two distinct fluorinated substituents: a difluoromethoxy group and a difluoromethyl group. The molecular formula is , with a molecular weight of approximately 244.18 g/mol. The presence of these fluorinated groups significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Synthesis

The synthesis of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene typically involves selective difluoromethylation strategies. Common methods include:

- Nucleophilic substitution reactions : Utilizing difluoromethoxy and difluoromethyl precursors.

- Palladium-catalyzed reactions : These methods facilitate the incorporation of fluorinated groups into the naphthalene ring.

Research indicates that the unique structural features of 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene may enhance its binding affinity to various enzymes and receptors, influencing cellular signaling pathways. The difluoromethoxy group is particularly noted for improving interactions with biological targets, potentially modulating enzyme activities and metabolic processes.

Therapeutic Potential

Preliminary studies suggest that compounds with similar structural motifs exhibit anti-inflammatory and analgesic properties. The potential therapeutic applications include:

- Anti-inflammatory agents : Targeting inflammatory pathways.

- Analgesics : Modulating pain signaling pathways.

Case Studies and Research Findings

- Binding Affinity Studies : Initial findings from interaction studies indicate that 1-(Difluoromethoxy)-5-(difluoromethyl)naphthalene demonstrates significant binding affinity to specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Toxicological Assessments : Toxicological studies have shown that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. For instance, compounds in the naphthalene family have been associated with various health effects, including potential carcinogenicity .

- Comparative Analysis : A comparative analysis with structurally similar compounds highlights the enhanced biological activity attributed to the difluorinated substituents. For example, compounds lacking these groups showed reduced efficacy in modulating enzyme activity.

Data Table: Biological Activity Overview

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.18 g/mol |

| Binding Affinity | Significant interactions with metabolic enzymes |

| Therapeutic Applications | Anti-inflammatory, analgesic |

| Toxicological Profile | Requires further investigation |

Q & A

What methodologies are recommended for synthesizing 1-(difluoromethoxy)-5-(difluoromethyl)naphthalene, and how can structural purity be validated?

Basic Research Question

A robust synthesis route typically involves fluorination of naphthalene derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:

- Substitution reactions : Optimizing reaction conditions (e.g., temperature, solvent polarity) for difluoromethoxy and difluoromethyl group incorporation .

- Purification : Column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) to isolate intermediates.

- Validation : Use NMR to confirm fluorinated groups, and GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity >98% .

How should conflicting toxicity data from in vitro and in vivo studies on fluorinated naphthalenes be resolved?

Advanced Research Question

Discrepancies often arise due to metabolic activation differences between species. To address this:

- Comparative metabolomics : Use liver microsomes from humans and rodents to identify species-specific metabolites (e.g., epoxide intermediates) .

- Dose-response alignment : Normalize in vitro cytotoxicity (e.g., IC) to in vivo plasma concentrations using physiologically based pharmacokinetic (PBPK) modeling .

- Risk of bias assessment : Apply criteria from Table C-7 (e.g., randomization of dose groups, blinding in histological analysis) to prioritize high-confidence studies .

What experimental designs are optimal for studying environmental degradation pathways of this compound?

Advanced Research Question

Use a factorial design (e.g., 2 matrix) to evaluate variables:

- Variables : pH (4–9), UV exposure (254 nm), microbial communities (soil vs. aquatic).

- Analytical methods : LC-QTOF-MS to detect degradation products (e.g., hydroxylated or defluorinated derivatives) .

- Half-life calculation : First-order kinetics modeling under OECD Guideline 307 conditions .

How can computational models predict the pharmacokinetic behavior of 1-(difluoromethoxy)-5-(difluoromethyl)naphthalene?

Advanced Research Question

Leverage COSMO-RS or Gaussian-based simulations to:

- LogP estimation : Predict octanol-water partitioning (target range: 2.5–3.5) for blood-brain barrier permeability .

- Metabolic sites : Identify vulnerable positions (e.g., difluoromethoxy group) using cytochrome P450 docking simulations (AutoDock Vina) .

- Validation : Compare in silico results with in vitro hepatocyte clearance assays (R > 0.85 required) .

What biomarkers are suitable for monitoring occupational exposure to this compound?

Basic Research Question

Prioritize non-invasive biomarkers:

- Urinary metabolites : Quantify 5-(difluoromethyl)naphthol via LC-MS/MS (LOQ: 0.1 ng/mL) .

- Exhaled breath : Adsorb volatile fluorinated fragments on Tenax tubes, analyze via TD-GC-MS .

- Biomonitoring frequency : Baseline and post-shift sampling over 72 hours to account for renal clearance variability .

How do steric and electronic effects influence the reactivity of difluoromethoxy groups in cross-coupling reactions?

Advanced Research Question

Conduct Hammett analysis and DFT calculations:

- Steric maps : Generate using Merck Molecular Force Field (MMFF) to assess substituent bulk near the reaction center .

- Electron withdrawal : Compare Mulliken charges on the naphthalene ring (B3LYP/6-311+G(d,p)) to predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation : Synthesize Pd(0)-catalyzed derivatives and characterize via SC-XRD to confirm predicted geometries .

What criteria should guide the selection of animal models for chronic toxicity studies?

Basic Research Question

Follow ATSDR’s inclusion framework (Table B-1):

- Species relevance : Use CYP2F2-expressing mice for pulmonary toxicity or Sprague-Dawley rats for hepatic effects .

- Exposure routes : Inhalation (nose-only chambers, 0.5–5 mg/m) or oral gavage (corn oil vehicle, 10–100 mg/kg) .

- Endpoint selection : Prioritize histopathology (e.g., bronchiolar hyperplasia) over body weight changes .

How can AI-driven spectral libraries improve the identification of novel metabolites?

Advanced Research Question

Implement machine learning pipelines:

- Data curation : Train neural networks on NIST/EPA/NIH Mass Spectral Library entries (≥10,000 fluorinated compounds) .

- Annotation confidence : Assign probabilistic scores (0–1) to MS/MS fragments using random forest classifiers .

- Case study : Achieved 92% accuracy in annotating difluoromethoxy-derived glucuronides in rat bile .

What are the key challenges in reconciling in vitro genotoxicity assays with in vivo carcinogenicity data?

Advanced Research Question

Address false positives/negatives by:

- Metabolic competency : Supplement Ames tests with S9 fractions from humanized CYP1A1/1B1 mice .

- DNA adduct profiling : Use -postlabeling to quantify naphthalene-DNA adducts in target tissues .

- Threshold modeling : Apply benchmark dose (BMD) software to identify NOAELs for regulatory submissions .

Which analytical techniques are critical for detecting environmental residues of this compound in complex matrices?

Basic Research Question

Optimize extraction and detection protocols:

- Solid-phase extraction (SPE) : Use HLB cartridges (500 mg, 6 mL) for water samples, elute with acetone:methanol (80:20) .

- GC-ECD : Achieve 0.01 ppb detection limits for soil/sediment after derivatization with BSTFA .

- QA/QC : Spike recovery (70–120%) and matrix-matched calibration (R > 0.995) per EPA Method 8270 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.